

propylene glycol laurate mechanism of action as a skin penetration enhancer

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Compound of Interest

Compound Name: PROPYLENE GLYCOL LAURATE

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Propylene Glycol Laurate as a Skin Penetration Enhancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylene glycol laurate (PGL), the ester of propylene glycol and lauric acid, is utilized in topical and transdermal formulations as a skin penetration enhancer. Its mechanism of action is primarily attributed to a synergistic interplay between its two constituent moieties: the propylene glycol (PG) and the laurate components. This technical guide synthesizes the available scientific information to provide an in-depth understanding of the core mechanisms by which **propylene glycol laurate** facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum (SC), the primary barrier of the skin. While direct mechanistic studies on PGL are limited, a comprehensive analysis of the effects of PG, lauric acid, and their combinations provides a robust model for its activity. This guide details these mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes.

Proposed Mechanism of Action

The penetration-enhancing effect of **propylene glycol laurate** is multifactorial, primarily involving the disruption of the highly organized structure of the stratum corneum. The proposed

mechanism is a synergistic combination of the actions of propylene glycol and lauric acid.

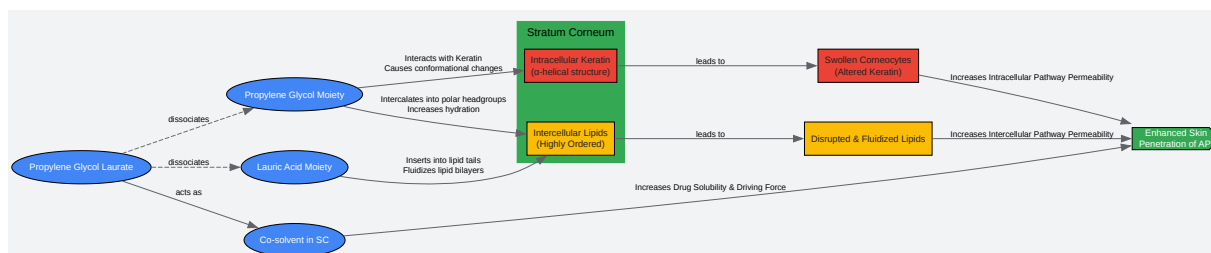
2.1 Interaction with Stratum Corneum Lipids: The primary pathway for the penetration of many drugs is through the intercellular lipid matrix of the stratum corneum. **Propylene glycol laurate** is thought to disrupt the highly ordered lamellar structure of these lipids.

- **Propylene Glycol Moiety:** The hydrophilic PG head of the PGL molecule is proposed to intercalate into the polar headgroup region of the lipid bilayers. This interaction disrupts the tight packing of the lipids and increases the hydration of the stratum corneum, creating a more favorable environment for the partitioning of hydrophilic drugs. Studies on propylene glycol have shown it increases the mobility and disorder of SC lipids.[1][2]
- **Lauric Acid Moiety:** The lipophilic laurate tail inserts into the hydrophobic lipid chains of the stratum corneum. Lauric acid, a saturated fatty acid, is known to fluidize the lipid bilayers by creating defects in their organized structure.[3][4] This increased fluidity reduces the diffusional resistance of the stratum corneum, allowing for easier passage of drug molecules. The combination of PG and fatty acids has been shown to have a synergistic effect on permeation enhancement.[4][5] It is suggested that PG facilitates the incorporation of the fatty acid into the lipid domains.[5]

2.2 Interaction with Intercellular Proteins: The stratum corneum also contains keratin-filled corneocytes. Propylene glycol has been shown to interact with keratin, potentially causing a conformational change from α -helices to random coils and β -sheets.[6] This interaction can lead to the swelling of the corneocytes and the creation of more permeable pathways through the intracellular route.

2.3 Co-solvent Effect: **Propylene glycol laurate** can act as a co-solvent within the stratum corneum, increasing the solubility of the permeating drug within the skin barrier itself. This increased solubility enhances the thermodynamic activity of the drug, providing a greater driving force for diffusion across the stratum corneum.

The overall proposed mechanism is visualized in the following diagram:



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Figure 1: Proposed mechanism of action for **propylene glycol laurate**.

Quantitative Data on Penetration Enhancement

Quantitative data specifically for **propylene glycol laurate** as a penetration enhancer is limited in the public domain. However, a study on the permeation of tenoxicam provides some insight into its efficacy, particularly in combination with other solvents.

Drug	Vehicle	Skin Model	Enhancement Ratio (ER)	Reference
Tenoxicam	Transcutol® / Propylene Glycol Monolaurate (40:60)	Hairless Mouse Skin	20	[7]
Ondansetron	Transcutol® / Propylene Glycol Monolaurate (40:60)	Hairless Mouse Skin	6.4	[7]

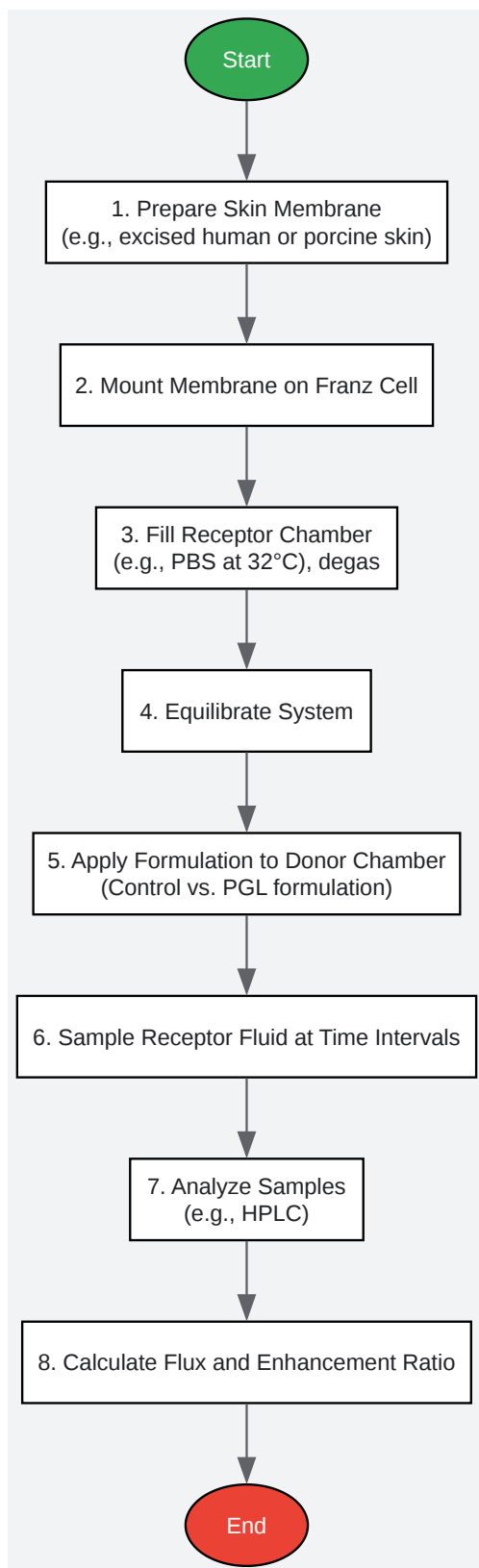
Note: The Enhancement Ratio (ER) is calculated as the drug flux from the test formulation divided by the drug flux from a control formulation (e.g., water or the primary solvent alone).

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the mechanism of action of skin penetration enhancers like **propylene glycol laurate**.

4.1 In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is essential for quantifying the penetration enhancement effect of a formulation.



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Figure 2: Experimental workflow for a Franz diffusion cell study.

Methodology:

- **Skin Membrane Preparation:** Full-thickness or dermatomed skin (human or porcine) is carefully excised and stored frozen. Prior to the experiment, the skin is thawed, and subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[\[8\]](#)[\[9\]](#)
- **Franz Cell Assembly:** The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32°C to mimic physiological conditions. The system is degassed to prevent bubble formation.[\[8\]](#)[\[10\]](#)
- **Formulation Application:** A known quantity of the test formulation (containing the API and **propylene glycol laurate**) and a control formulation (API without PGL) are applied to the surface of the stratum corneum in the donor chamber.[\[8\]](#)
- **Sampling:** At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium to maintain sink conditions.[\[10\]](#)
- **Analysis:** The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[\[10\]](#)
- **Data Analysis:** The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (J_{ss}) is determined from the slope of the linear portion of the plot. The enhancement ratio is calculated by dividing the J_{ss} of the PGL-containing formulation by the J_{ss} of the control formulation.[\[7\]](#)

4.2 Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique provides insights into the effects of penetration enhancers on the structure of stratum corneum lipids and proteins.

Methodology:

- **Sample Preparation:** Isolated stratum corneum sheets are prepared by trypsin digestion of excised skin. The SC sheets are then treated with the **propylene glycol laurate** formulation or a control vehicle for a specified period.[\[11\]](#)

- Spectral Acquisition: The treated SC sample is placed on the ATR crystal of the FTIR spectrometer. Spectra are recorded over a specific wavenumber range (e.g., 4000-650 cm^{-1}).[\[12\]](#)
- Data Analysis:
 - Lipid Fluidization: Changes in the position and shape of the C-H stretching vibration peaks (around 2850 cm^{-1} and 2920 cm^{-1}) are analyzed. A shift to higher wavenumbers indicates increased lipid chain mobility and fluidization.[\[1\]](#)[\[13\]](#)
 - Protein Conformation: Alterations in the amide I (around 1650 cm^{-1}) and amide II (around 1550 cm^{-1}) bands are examined to assess changes in the secondary structure of keratin.[\[6\]](#)[\[11\]](#)

4.3 Differential Scanning Calorimetry (DSC)

DSC is used to investigate the effects of penetration enhancers on the thermotropic phase behavior of stratum corneum lipids.

Methodology:

- Sample Preparation: Isolated stratum corneum is hydrated and then treated with the **propylene glycol laurate** formulation. The treated SC is then sealed in a DSC pan.[\[14\]](#)
- Thermal Analysis: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument. The heat flow to or from the sample is measured as a function of temperature.[\[14\]](#)[\[15\]](#)
- Data Analysis: The resulting thermogram shows endothermic peaks corresponding to the phase transitions of the SC lipids. A decrease in the transition temperatures (T_m) indicates a fluidization of the lipid bilayers, suggesting a disruption of their ordered structure by the penetration enhancer.[\[14\]](#)[\[16\]](#)

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that **propylene glycol laurate**'s mechanism of action as a skin penetration enhancer involves specific

signaling pathways. Its primary mode of action is considered to be a physicochemical disruption of the stratum corneum barrier.

Conclusion

Propylene glycol laurate enhances skin penetration through a dual mechanism that leverages the properties of both propylene glycol and lauric acid. It disrupts the ordered structure of the intercellular lipids in the stratum corneum, increasing their fluidity, and interacts with intracellular keratin. Furthermore, it can act as a co-solvent within the skin barrier. While quantitative data directly on **propylene glycol laurate** is not abundant, the synergistic effects of its components are well-documented for other fatty acid esters. The experimental protocols detailed in this guide provide a framework for the further elucidation of its specific effects and for the development of optimized topical and transdermal drug delivery systems. Future research should focus on generating specific quantitative data for PGL to build upon the foundational understanding presented herein.

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